4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-12(2)9-6-5-8(11(15)13(3)4)7-10(9)14(16)17/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTMKDLBIDZGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide typically involves the nitration of a dimethylamino-substituted benzamide. One common method involves the reaction of 4-(dimethylamino)benzoic acid with nitric acid under controlled conditions to introduce the nitro group at the meta position relative to the dimethylamino group. The resulting nitrobenzoic acid is then converted to the corresponding benzamide through an amidation reaction with dimethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Reduction: The reduction of the nitro group yields 4-(dimethylamino)-N,N-dimethyl-3-aminobenzamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound serves as a precursor in synthesizing more complex organic molecules. Its derivatives are utilized in various chemical reactions to produce compounds with enhanced properties.
Biology
Research has indicated potential biological activities of derivatives of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide, including:
- Antimicrobial Properties : Certain derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibiotics.
- Anticancer Activities : Studies have shown that modifications to the compound can lead to enhanced anticancer properties, highlighting its importance in medicinal chemistry .
Medicine
The compound is being explored as a pharmaceutical intermediate. Its derivatives are investigated for their efficacy against various diseases, including viral infections such as hepatitis C .
Industrial Applications
In industry, this compound is used in producing dyes and pigments due to its vibrant color properties and stability under various conditions.
Case Study 1: Antiviral Activity
A study synthesized several derivatives of this compound and evaluated their anti-HCV activity. Compounds exhibited EC50 values ranging from 0.09 to 1.32 μM, indicating promising antiviral potential .
| Compound | EC50 Value (μM) | Activity |
|---|---|---|
| Compound A | 0.09 | High |
| Compound B | 1.32 | Moderate |
Case Study 2: Nonlinear Optical Properties
Recent research has focused on the nonlinear optical properties of related compounds featuring similar structural motifs. The strong electron-donating effect of the dimethylamino group combined with the electron-accepting nitro group results in compounds with high first hyperpolarizability values, making them suitable for applications in photonics .
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The compound’s reactivity and physicochemical properties can be contextualized by comparing it to analogs with variations in substituent type, position, and functional groups.
Ethyl 4-(Dimethylamino)benzoate
- Key Findings: In resin cements, this ester demonstrated higher reactivity and degree of conversion compared to 2-(dimethylamino)ethyl methacrylate, attributed to the dimethylamino group’s electron-donating properties enhancing polymerization efficiency .
- Comparison : Unlike the target compound, the ester functional group and absence of a nitro substituent reduce steric hindrance and alter electronic interactions.
N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structure: 4-NO₂, 3-chlorophenethyl amide.
- Key Findings : Pharmacological studies highlight the role of the chlorophenethyl chain in modulating bioactivity, likely through lipophilic interactions with receptors .
4-Nitro-N-(3-nitrophenyl)benzamide
- Structure: Dual nitro groups (4-NO₂ on benzamide, 3-NO₂ on aniline).
- Key Findings: Synthesized as a derivative for analytical purposes, its dual electron-withdrawing nitro groups reduce electron density, making it less reactive in donor-acceptor interactions compared to the target compound .
Key Observations :
- N,N-Dimethylamide vs. Ester : The amide group in the target compound may offer greater stability in biological environments compared to esters, which are prone to hydrolysis.
Reactivity and Physicochemical Properties
- Solubility: The dimethylamino group enhances water solubility relative to purely aromatic nitro compounds (e.g., 4-nitro-N-(3-nitrophenyl)benzamide) .
- Reactivity: The push-pull electronic effect (NO₂ and NMe₂) may facilitate unique reactivity in metal-catalyzed reactions, similar to N,O-bidentate directing groups observed in .
Biological Activity
4-(Dimethylamino)-N,N-dimethyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and possible therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a dimethylamino group, a nitro group, and an amide functional group, which are pivotal for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, particularly enzymes and receptors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly cholinesterases, which are crucial in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or exhibiting neuroprotective effects.
- Receptor Interaction : The structural features suggest that it may bind to specific receptors involved in neurotransmission or inflammation pathways.
Table 1: Summary of Biological Activities
Case Studies
- Cholinesterase Inhibition : A study demonstrated that this compound exhibited significant inhibition against AChE with an IC50 value indicating moderate potency compared to established inhibitors like rivastigmine. This suggests its potential use in treating conditions like Alzheimer's disease where cholinergic signaling is impaired .
- Antimicrobial Effects : Research indicated that the compound displayed antimicrobial activity against several bacterial strains, suggesting its potential application in developing new antibiotics .
- Anticancer Activity : In vitro studies showed that the compound could induce apoptosis in various cancer cell lines. This activity was linked to the modulation of apoptotic pathways, making it a candidate for further investigation as an anticancer agent .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the nitro and dimethylamino groups have been shown to improve both potency and selectivity against target enzymes .
Additionally, computational modeling has provided insights into the binding interactions between the compound and its biological targets, aiding in the rational design of more effective derivatives .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. A plausible route includes:
Nitration : Introduce the nitro group at position 3 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Amide Formation : React the nitro-substituted benzoyl chloride with dimethylamine in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions .
Dimethylamino Introduction : Use reductive alkylation or nucleophilic substitution to add the dimethylamino group at position 4, employing NaBH₄ or similar reducing agents .
Key parameters:
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. The nitro group deshields adjacent protons (δ 8.2–8.5 ppm), while dimethylamino protons appear as a singlet (δ 2.8–3.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 265.13) and fragmentation patterns .
- UV-Vis Spectroscopy : Nitro and aromatic groups absorb at 250–300 nm, useful for concentration determination .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Nitro Group Hazards : Avoid high temperatures or friction to prevent decomposition. Use explosion-proof equipment .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood .
- Waste Disposal : Neutralize acidic residues before disposal. Store in amber glass vials under inert gas to prevent photodegradation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The nitro group may form hydrogen bonds with active-site residues .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.1 predicts moderate blood-brain barrier penetration) .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ variability .
- Off-Target Screening : Use panels like Eurofins’ SelectScreen to rule out non-specific binding .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if metabolites contribute to observed effects .
Q. What structure-activity relationship (SAR) strategies enhance pharmacological properties?
- Methodological Answer :
- Substituent Modification : Replace the nitro group with cyano or trifluoromethyl to alter electron-withdrawing effects and improve metabolic stability .
- Amide Isosteres : Substitute the benzamide with a sulfonamide to enhance solubility without losing target affinity .
- Prodrug Design : Mask the dimethylamino group with acetyl to improve bioavailability, followed by enzymatic cleavage in vivo .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry, solvent polarity). For example, THF vs. DMF may alter amidation yields by 15–20% .
- Byproduct Identification : LC-MS or GC-MS detects side products (e.g., over-nitrated derivatives), guiding process optimization .
Tables for Key Data
Q. Table 1: Comparative Reactivity of Substituents
| Substituent Position | Group | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| 3 | Nitro | Strong EWG | Increases electrophilicity of the aromatic ring |
| 4 | Dimethylamino | Strong EDG | Activates ring for nucleophilic substitution |
Q. Table 2: Biological Activity Correlation
| Derivative | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|
| Parent Compound | 12.3 | Kinase X | |
| Cyano Analog | 8.7 | Kinase X | |
| Sulfonamide Analog | 5.2 | Kinase X |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
